2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol
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Overview
Description
2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol is a synthetic organic compound known for its unique chemical structure and properties It is a phenolic compound with a tert-butyl group, a methyl group, and a piperidin-1-ylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol typically involves multi-step organic reactions. One common method is the alkylation of 2,6-di-tert-butylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl and piperidin-1-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized as an additive in polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The piperidin-1-ylmethyl group may enhance the compound’s ability to cross biological membranes and interact with specific cellular targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.
2,4-Di-tert-butylphenol: Another antioxidant with applications in food and industrial processes.
4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness
2-Tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-tert-butyl-6-methyl-4-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-10-14(12-18-8-6-5-7-9-18)11-15(16(13)19)17(2,3)4/h10-11,19H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIAUBDGCYDHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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